![molecular formula C16H21FN2O2 B2513453 3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415532-17-9](/img/structure/B2513453.png)
3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a synthetic organic compound that features a fluorinated benzamide moiety linked to a pyrrolidine ring substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions. This involves reacting the pyrrolidine intermediate with an oxan-4-yl halide under basic conditions.
Attachment of the Fluorinated Benzamide Moiety: The final step involves coupling the fluorinated benzamide moiety to the pyrrolidine ring. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamide moiety can enhance binding affinity and selectivity towards these targets. The oxan-4-yl group and pyrrolidine ring contribute to the overall three-dimensional structure, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(3-pyridinyl)benzamide
- 2-Fluoro-N-(4-pyridinyl)benzamide
- 3-Fluoro-N-(2-pyrimidinyl)benzamide
Uniqueness
3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is unique due to the presence of the oxan-4-yl group, which is not commonly found in similar compounds. This structural feature can impart distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-13-3-1-2-12(10-13)16(20)18-14-4-7-19(11-14)15-5-8-21-9-6-15/h1-3,10,14-15H,4-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYSDRFQCVRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
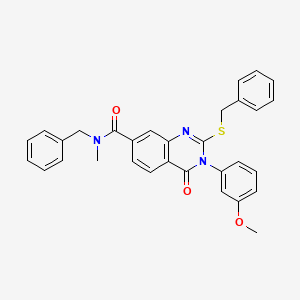
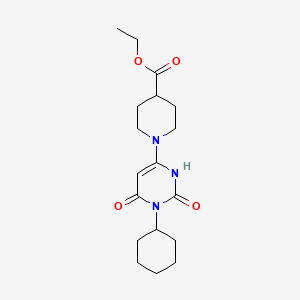
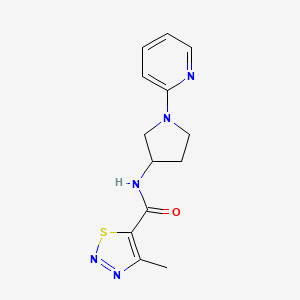
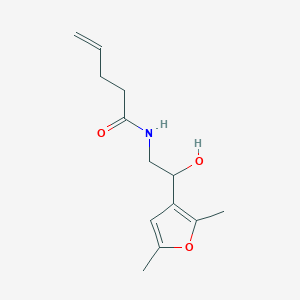
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide](/img/structure/B2513377.png)
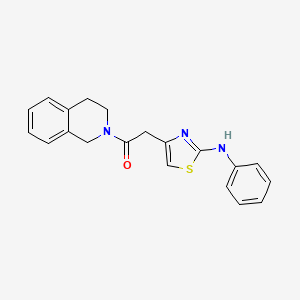

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2513388.png)
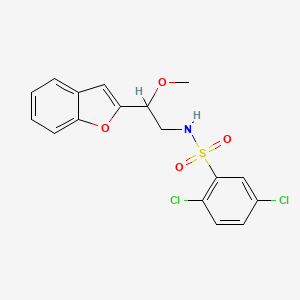
![3,4-dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2513391.png)
![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine](/img/structure/B2513392.png)

